molecular formula C7H11NO B13470281 rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one

rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B13470281
M. Wt: 125.17 g/mol
InChI Key: NOEANOXILSYOIN-RFZPGFLSSA-N
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Description

rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one: is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: In medicine, rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[31Its structure may be modified to develop new drugs with specific therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison: rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[31The presence of the nitrogen atom can influence the compound’s basicity, reactivity, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C7H11NO/c1-7(2)4-3-8-6(9)5(4)7/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

NOEANOXILSYOIN-RFZPGFLSSA-N

Isomeric SMILES

CC1([C@H]2[C@@H]1C(=O)NC2)C

Canonical SMILES

CC1(C2C1C(=O)NC2)C

Origin of Product

United States

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